Risvodetinib

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The preparation of Risvodetinib involves synthetic routes that are designed to ensure high potency and selectivity. The exact synthetic routes and reaction conditions are proprietary and have not been disclosed in detail. it is known that the compound is developed using advanced medicinal chemistry techniques to enhance its efficacy and safety profile .

Análisis De Reacciones Químicas

Risvodetinib undergoes various chemical reactions, primarily focusing on its interaction with c-Abl kinase. The compound is designed to inhibit the activation of c-Abl, thereby preventing the phosphorylation of downstream targets involved in neurodegeneration. Common reagents and conditions used in these reactions include kinase inhibitors and specific buffer systems to maintain the stability and activity of the compound .

Aplicaciones Científicas De Investigación

Risvodetinib has significant scientific research applications, particularly in the field of neurodegenerative diseases. It has shown promise in preclinical and clinical studies for its ability to protect against the development and progression of Parkinson’s-like disease in the brain and gastrointestinal tract. The compound is currently undergoing Phase 2 clinical trials to evaluate its safety, tolerability, and efficacy in patients with Parkinson’s disease .

Mecanismo De Acción

The mechanism of action of Risvodetinib involves the inhibition of c-Abl kinase, a protein that plays a critical role in the development and progression of Parkinson’s disease. By blocking c-Abl, this compound aims to halt the loss of dopamine-secreting neurons in the brain and gastrointestinal tract, thereby restoring neuroprotective mechanisms and reversing functional loss .

Comparación Con Compuestos Similares

Risvodetinib is unique in its ability to selectively inhibit c-Abl kinase, making it a promising candidate for the treatment of Parkinson’s disease. Similar compounds include other c-Abl inhibitors such as imatinib mesylate, which is used in the treatment of chronic myeloid leukemia. this compound is specifically designed to target neurodegenerative pathways, setting it apart from other c-Abl inhibitors .

Conclusion

This compound represents a significant advancement in the treatment of Parkinson’s disease, with its unique mechanism of action and promising clinical trial results. Its ability to selectively inhibit c-Abl kinase and restore neuroprotective mechanisms makes it a valuable compound in the field of neurodegenerative disease research.

Propiedades

Número CAS |

2031185-00-7 |

|---|---|

Fórmula molecular |

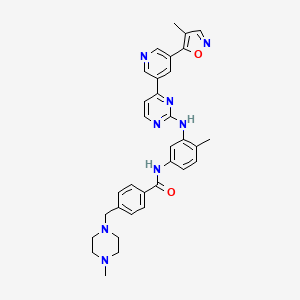

C33H34N8O2 |

Peso molecular |

574.7 g/mol |

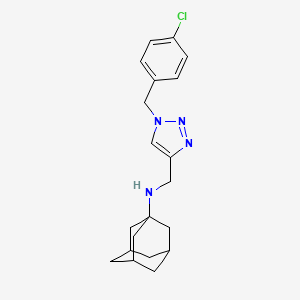

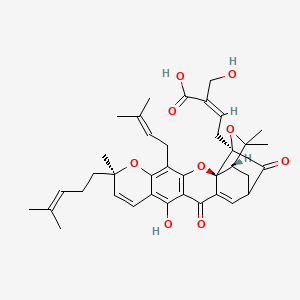

Nombre IUPAC |

N-[4-methyl-3-[[4-[5-(4-methyl-1,2-oxazol-5-yl)pyridin-3-yl]pyrimidin-2-yl]amino]phenyl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide |

InChI |

InChI=1S/C33H34N8O2/c1-22-4-9-28(37-32(42)25-7-5-24(6-8-25)21-41-14-12-40(3)13-15-41)17-30(22)39-33-35-11-10-29(38-33)26-16-27(20-34-19-26)31-23(2)18-36-43-31/h4-11,16-20H,12-15,21H2,1-3H3,(H,37,42)(H,35,38,39) |

Clave InChI |

ADGOPPKEIZXKAZ-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CC(=CN=C5)C6=C(C=NO6)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R)-3-[2-[(2',7'-difluoro-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12391556.png)